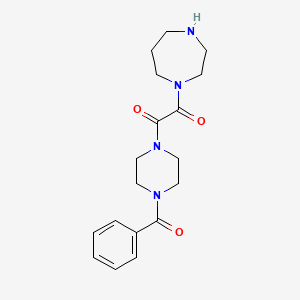
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione, also known as BzDPP, is a synthetic compound that belongs to the class of benzodiazepine receptor agonists. It is a potent and selective ligand for the α1 subtype of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system (CNS). BzDPP has been widely studied for its potential applications in the field of neuroscience and pharmacology.
Mechanism of Action
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione acts as a positive allosteric modulator of the GABAA receptor, which enhances the inhibitory effects of GABA on neuronal activity. It binds to a specific site on the receptor and increases the affinity of GABA for its binding site, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which enhances the inhibitory effects of GABA on neuronal activity. 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has also been shown to decrease the levels of glutamate, which is the main excitatory neurotransmitter in the CNS. This results in a decrease in neuronal excitability and anxiolytic, sedative, and hypnotic effects.
Advantages and Limitations for Lab Experiments
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective ligand for the α1 subtype of the GABAA receptor, which allows for more specific targeting of this receptor subtype. Another advantage is that it has a long half-life, which allows for sustained effects over a longer period of time. However, one of the limitations is that it can be difficult to synthesize and purify, which can limit its availability for research.
Future Directions
There are several future directions for research on 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione. One direction is to investigate its potential use as a therapeutic agent for the treatment of anxiety disorders, insomnia, and other CNS disorders. Another direction is to explore its effects on other subtypes of the GABAA receptor and other neurotransmitter systems in the CNS. Additionally, further research is needed to optimize the synthesis and purification of 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione, which could increase its availability for research.
Synthesis Methods
The synthesis of 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione involves the reaction of 4-benzoylpiperazine with 1,4-diazepane-1,2-dione in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which are carefully controlled to yield a high purity product. The synthesis of 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has also been investigated for its potential use as a therapeutic agent for the treatment of anxiety disorders, insomnia, and other CNS disorders.
properties
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c23-16(15-5-2-1-3-6-15)21-11-13-22(14-12-21)18(25)17(24)20-9-4-7-19-8-10-20/h1-3,5-6,19H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOQXGSBUJPVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)


![3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)

![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)
![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![3-[(3-Cyanopyridin-4-yl)-methylamino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429728.png)

![N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7429744.png)
![N-cyclopropyl-N-[4-[[1-(3-nitrophenyl)-2-oxopyrrolidin-3-yl]amino]phenyl]acetamide](/img/structure/B7429747.png)